molecular formula C21H25ClN2O5 B2419587 2-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate CAS No. 1421531-04-5

2-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate

Cat. No. B2419587
CAS RN: 1421531-04-5
M. Wt: 420.89
InChI Key: JAEHXRBAEDLQAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate, also known as JNJ-40411813, is a chemical compound that has been studied for its potential use in scientific research. This compound is a selective antagonist of the dopamine D2 receptor, which is involved in the regulation of mood, behavior, and cognition. The purpose of

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of aryl or vinyl boron compounds with aryl or vinyl halides using a palladium catalyst. The compound likely serves as an organoboron reagent in SM coupling reactions . Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules.

Fungicidal Properties

While not directly related to the compound itself, the presence of a pyridine moiety suggests potential fungicidal activity. Pyraclostrobin, a structurally related compound, is a fungicide used to control plant pathogens. Investigating whether our compound exhibits similar properties could be worthwhile .

Tyrosine Kinase Inhibition

The piperidine ring in our compound resembles the core structure of imatinib, a well-known tyrosine kinase inhibitor used in leukemia treatment. Exploring its potential as a kinase inhibitor could yield interesting results .

Crystal Form Studies

The oxalate salt of our compound might exhibit different crystal forms. Investigating these polymorphs could provide insights into its stability, solubility, and other physicochemical properties .

Benzylic Position Reactions

The benzylic position (adjacent to the benzene ring) is chemically interesting. Investigating reactions at this site, such as SN1 or SN2 pathways, could reveal unique reactivity patterns .

properties

IUPAC Name

2-[[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]methyl]pyridine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O.C2H2O4/c20-18-6-4-16(5-7-18)14-23-15-17-8-11-22(12-9-17)13-19-3-1-2-10-21-19;3-1(4)2(5)6/h1-7,10,17H,8-9,11-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAEHXRBAEDLQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)Cl)CC3=CC=CC=N3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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